molecular formula C15H18N2O3S2 B7463888 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide

Cat. No. B7463888
M. Wt: 338.4 g/mol
InChI Key: RHBNAEORRODFDQ-UHFFFAOYSA-N
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Description

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has gained attention from the scientific community due to its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinases, which are involved in various cellular processes such as cell division and differentiation.
Biochemical and Physiological Effects:
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects and can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide in lab experiments is its potential use in cancer research. It has shown anti-tumor activity and can inhibit the growth of cancer cells. It also has potential use in the treatment of neurological disorders. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide. One of the main directions is to further investigate its potential use in the treatment of cancer and neurological disorders. Studies are also needed to determine the optimal dosage and potential side effects of this compound. In addition, further research is needed to determine the mechanism of action of this compound and its potential use in other fields of research such as immunology and infectious diseases.
Conclusion:
In conclusion, 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method involves a multi-step process, and it has been shown to have anti-tumor activity and potential use in the treatment of neurological disorders. However, further studies are needed to determine its safe dosage and potential side effects. There are also several future directions for research on this compound, including investigating its potential use in other fields of research and determining its mechanism of action.

Synthesis Methods

The synthesis of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with 2-bromo-1-methylcyclopentene in the presence of a palladium catalyst. This is followed by the reaction of the resulting product with sodium methoxide and methylsulfonyl chloride. The final step involves the reaction of the intermediate product with cyclopentanecarboxylic acid chloride to obtain the desired compound.

Scientific Research Applications

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide has shown potential in various fields of scientific research. One of the main areas of application is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-15(7-3-4-8-15)13(18)17-14-16-11-6-5-10(22(2,19)20)9-12(11)21-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNAEORRODFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide

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